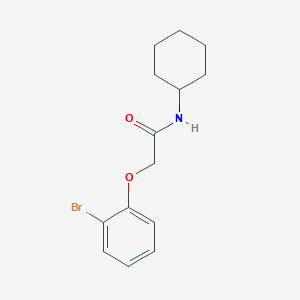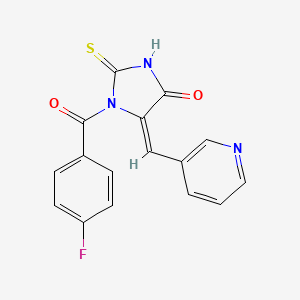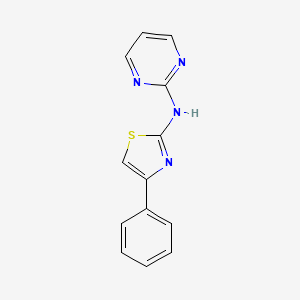![molecular formula C18H19N3O3 B5688526 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, this compound has been shown to reduce inflammation and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-tumor activity and may be useful in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, pain, and neurological disorders. Another direction is to study the mechanism of action of this compound and its effects on the immune system and inflammation. Additionally, future research could focus on developing safer and more effective derivatives of this compound for use in clinical settings.
Synthesemethoden
The synthesis of 5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide has been achieved through various methods. One of the most common methods is the reaction of 5-tert-butyl-2-furoic acid with 2-(chloromethyl)phthalazin-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-tert-butyl-4-[(1-chloromethylphthalazin-2(1H)-yl)methyl]-2-furamide, which is then treated with sodium methoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide has been studied for its potential therapeutic applications in scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other potential applications include the treatment of inflammation, pain, and neurological disorders.
Eigenschaften
IUPAC Name |
5-tert-butyl-4-[(1-oxophthalazin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)15-12(8-14(24-15)16(19)22)10-21-17(23)13-7-5-4-6-11(13)9-20-21/h4-9H,10H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBZDVLIBNFHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)


![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)


![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)